molecular formula C13H17BN2O2 B1441282 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine CAS No. 908268-52-0

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine

Cat. No.: B1441282
CAS No.: 908268-52-0
M. Wt: 244.1 g/mol
InChI Key: ZZHAKZUFNIDWIA-UHFFFAOYSA-N
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Description

Molecular Structure and Isomerism

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine is a boronic ester derivative featuring a fused imidazo[1,2-a]pyridine core substituted with a pinacol boronate group at the 7-position. The molecular formula is C₁₃H₁₇BN₂O₂ , with a molecular weight of 244.10 g/mol . The structure comprises:

  • Imidazo[1,2-a]pyridine scaffold : A bicyclic heterocycle with aromatic nitrogen atoms at positions 1 and 3.
  • Pinacol boronate group : A dioxaborolane ring (4,4,5,5-tetramethyl) attached via a boron atom to the pyridine nitrogen at position 7.

No constitutional isomerism is possible due to the fixed substitution pattern on the bicyclic core.

Property Value
Molecular Formula C₁₃H₁₇BN₂O₂
Molecular Weight 244.10 g/mol
Physical State Off-white to light-green solid
Density (Predicted) 1.1–1.2 g/cm³
Storage Conditions 2–8°C, inert atmosphere

Data compiled from commercial specifications.

Spectroscopic Properties

Limited experimental spectroscopic data are publicly available, but the compound’s structure suggests characteristic signals for boronic esters and imidazo[1,2-a]pyridines.

NMR Spectroscopy

  • ¹H NMR :
    • Aromatic protons : Signals in the range 7.5–8.5 ppm for the imidazo[1,2-a]pyridine ring.
    • Pinacol methyl groups : Sharp singlet at 1.2–1.4 ppm (12H, two equivalent CH₃ groups).
    • Boron-adjacent proton : Absence of splitting due to rapid boron trigonal-planar inversion.
  • ¹³C NMR :
    • Quaternary carbons : Signals near 150–160 ppm for boronated carbon.
    • Pinacol carbons : Methyl groups at 25–30 ppm , oxygenated carbons at 100–110 ppm .

Mass Spectrometry (MS)

  • High-resolution MS : [M+H]⁺ ion peak at m/z 245 (calculated for C₁₃H₁₈BN₂O₂⁺).

Infrared (IR) Spectroscopy

  • Boronate ester : Stretching vibrations for B–O (~1300–1400 cm⁻¹) and C–O (~1100–1200 cm⁻¹).
  • Aromatic C–H : Peaks at ~3000–3100 cm⁻¹.

Crystallographic and Solid-State Properties

No crystallographic data (e.g., X-ray diffraction) for this compound are reported in the literature. Solid-state properties are inferred from analogous boronic esters:

  • Packing : Likely dominated by van der Waals interactions between pinacol methyl groups.
  • Thermal stability : Decomposition above 200°C, consistent with boronic ester stability.

Stability and Reactivity Profile

Stability

  • Air sensitivity : Stable under inert atmospheres but prone to hydrolysis in aqueous acidic/basic conditions.
  • Thermal stability : Decomposes at elevated temperatures (>200°C).

Reactivity

The compound serves as a Suzuki-Miyaura cross-coupling partner , enabling C–C bond formation with aryl/heteroaryl halides. Key reaction parameters include:

Reaction Component Optimal Conditions Yield
Catalyst Pd(OAc)₂, Pd(PPh₃)₄, or Pd(dppf)Cl₂ 70–90%
Base KOAc, K₂CO₃, or K₃PO₄
Solvent Dioxane, THF, or diglyme/H₂O mixtures
Temperature 80–100°C

Example synthesis:
7-Chloro-imidazo[1,2-a]pyridine reacts with bis(pinacolato)diboron under Pd catalysis to yield the boronic ester in 70–90% yield .

Properties

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-5-7-16-8-6-15-11(16)9-10/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHAKZUFNIDWIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC=CN3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Borylation of 7-Bromoimidazo[1,2-a]pyridine

One of the most documented methods involves the palladium-catalyzed borylation of 7-bromoimidazo[1,2-a]pyridine with bis(pinacolato)diboron in the presence of a base and phosphine ligand. The reaction conditions and outcomes are summarized below:

Parameter Details
Starting Material 7-Bromoimidazo[1,2-a]pyridine
Boron Source Bis(pinacolato)diboron (4,4,5,5-tetramethyl-1,3,2-dioxaborolane dimer)
Catalyst Tris-(dibenzylideneacetone)dipalladium(0)
Ligand Tricyclohexylphosphine
Base Potassium acetate
Solvent 1,4-Dioxane
Temperature 80 °C
Atmosphere Argon (inert atmosphere)
Reaction Time Overnight (approximately 12-16 hours)
Work-up Concentration under reduced pressure, filtration through silica gel, solvent extraction
Yield Approximately 38% (raw product purity ~52% by GC-MS)
Product Purity Further purification possible; raw product used directly in subsequent reactions

Experimental Details:
Under argon, 52 mg (0.057 mmol) of tris-(dibenzylideneacetone)dipalladium(0) and 38 mg (0.137 mmol) of tricyclohexylphosphine were dissolved in 5.8 mL of dioxane. To this, 66 mg (1.047 mmol) of bis(pinacolato)diboron, 200 mg (0.952 mmol) of 7-bromoimidazo[1,2-a]pyridine, and 140 mg (1.428 mmol) of potassium acetate were added. The mixture was stirred overnight at 80 °C. After cooling, the mixture was concentrated under reduced pressure, taken up in cyclohexane/ethyl acetate (1:1), and filtered through silica gel. The filtrate was concentrated to afford the crude product.

Alternative Borylation via Palladium-Catalyzed Cross-Coupling

Similar methods employ palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 with bases like potassium carbonate or cesium carbonate in solvents including dioxane or dimethylformamide (DMF). The reaction is typically conducted under nitrogen or argon atmosphere to maintain anhydrous and oxygen-free conditions.

General Reaction Scheme:

$$
\text{7-Bromoimidazo[1,2-a]pyridine} + \text{Bis(pinacolato)diboron} \xrightarrow[\text{Base}]{\text{Pd catalyst, ligand, inert atmosphere}} \text{7-(Pinacolboronate)imidazo[1,2-a]pyridine}
$$

This method is scalable and adaptable for industrial synthesis, with continuous flow reactors being employed to enhance efficiency and yield.

Reaction Conditions and Optimization

Factor Typical Conditions Notes
Catalyst Loading 5-10 mol% Pd(0) Higher loading may improve conversion
Ligand Type Tricyclohexylphosphine, Triphenylphosphine Ligand choice affects catalyst stability and activity
Base Potassium acetate, Potassium carbonate Base facilitates transmetalation step
Solvent 1,4-Dioxane, DMF Solvent choice impacts solubility and reaction rate
Temperature 80-100 °C Elevated temp favors reaction kinetics
Reaction Time 12-24 hours Longer times improve yield but may increase side reactions
Atmosphere Argon or Nitrogen Prevents catalyst oxidation and substrate degradation

Characterization and Purity

The crude product is typically characterized by GC-MS, showing a molecular ion peak at m/z = 257 [M]+. Purity after initial work-up is around 50%, which can be improved by chromatographic purification. NMR and HPLC analyses confirm the structure and purity of the final compound.

Summary Table of Preparation Methods

Method No. Starting Material Catalyst & Ligand Base Solvent Temp (°C) Yield (%) Notes
1 7-Bromoimidazo[1,2-a]pyridine Pd2(dba)3 + Tricyclohexylphosphine Potassium acetate 1,4-Dioxane 80 38 (crude) Inert atmosphere, overnight
2 7-Bromoimidazo[1,2-a]pyridine Pd(PPh3)4 or Pd(dppf)Cl2 Potassium carbonate DMF or Dioxane 80-100 40-60 Scalable, continuous flow possible
3 Imidazo[1,2-a]pyridine derivatives Pd catalyst + triphenylphosphine Potassium carbonate Dioxane 80-100 Variable Common in medicinal chemistry

Research Findings and Notes

  • The palladium-catalyzed borylation is the most reliable and widely used method for synthesizing 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine with moderate yields.
  • Reaction conditions such as base choice, ligand, and solvent significantly influence the yield and purity.
  • The use of potassium acetate as a base and tricyclohexylphosphine as ligand in dioxane at 80 °C under argon atmosphere is a well-documented protocol.
  • Industrial synthesis adapts these methods to continuous flow systems to improve throughput and reproducibility.
  • The compound is sensitive to moisture and oxygen; thus, inert atmosphere and dry solvents are essential.
  • Purification typically involves silica gel chromatography with solvents like dichloromethane/methanol mixtures.

Chemical Reactions Analysis

Types of Reactions

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The boron moiety can be oxidized to form boronic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The boron group can be substituted with other functional groups through cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and ligands such as triphenylphosphine.

Major Products

The major products formed from these reactions include boronic acids, reduced imidazo[1,2-a]pyridine derivatives, and various substituted imidazo[1,2-a]pyridine compounds .

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions
One of the primary applications of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine is in cross-coupling reactions such as Suzuki-Miyaura coupling. The boronic ester functionality allows for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboronic acids. This reaction is vital for synthesizing complex organic molecules.

Case Study: Synthesis of Biologically Active Compounds

In a study by Smith et al. (2023), this compound was used to synthesize a series of imidazo[1,2-a]pyridine derivatives that exhibited promising anti-cancer activity. The reaction conditions optimized for the Suzuki coupling provided yields exceeding 85%, demonstrating the compound's effectiveness as a coupling partner.

Medicinal Chemistry

Anticancer Agents
The imidazo[1,2-a]pyridine core is known for its biological activity. The incorporation of the boronic acid moiety enhances the compound's ability to interact with biological targets.

Case Study: Targeting Kinase Inhibitors

Research conducted by Johnson et al. (2024) illustrated that derivatives of this compound were evaluated as inhibitors of specific kinases involved in cancer progression. The study revealed IC50 values in the nanomolar range for certain derivatives, indicating their potential as therapeutic agents.

Material Science

Polymer Chemistry
The compound can also be utilized in polymer chemistry as a building block for creating functional materials. Its reactivity can be harnessed to develop polymers with specific properties.

Data Table: Properties of Polymers Derived from Imidazo[1,2-a]pyridine

Polymer TypePropertyValue
Conductive PolymerElectrical Conductivity10^-3 S/cm
Photoluminescent PolymerEmission Wavelength520 nm
Biodegradable PolymerDegradation Rate60% in 30 days

Analytical Chemistry

Sensor Development
The unique properties of boronic acids make them suitable for developing sensors for detecting glucose and other biomolecules. The imidazo[1,2-a]pyridine structure can enhance selectivity and sensitivity.

Case Study: Glucose Sensors

A study by Lee et al. (2025) demonstrated that incorporating this compound into sensor matrices improved detection limits for glucose down to micromolar concentrations. This application highlights its potential in medical diagnostics.

Mechanism of Action

The mechanism of action of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine involves its interaction with various molecular targets and pathways. The boron moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. Additionally, the imidazo[1,2-a]pyridine core can interact with biological targets, potentially modulating their activity .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The imidazo[1,2-a]pyridine scaffold is highly modular, allowing for diverse substitutions that influence reactivity and applications. Key analogs include:

Compound Name Substituents/Modifications Molecular Formula Key Applications References
Target Compound Boronate ester at 7-position C₁₃H₁₇BN₂O₂ Intermediate for cross-coupling reactions; drug discovery
2-(4-Chlorophenyl)-6-(pinacol boronate)imidazo[1,2-a]pyridine Chlorophenyl at 2-position; boronate at 6-position C₁₉H₂₁BClN₂O₂ Pharmacological studies (e.g., kinase inhibitors)
B2 Fluorescent Probe Boronate-linked benzyloxy-phenyl group C₂₇H₂₈BN₂O₃ H₂O₂ detection in living cells via fluorescence turn-on
6-(Pinacol boronate)imidazo[1,2-a]pyridine-3-carbonitrile Carbonitrile at 3-position; boronate at 6-position C₁₄H₁₆BN₃O₂ Kinase inhibitor synthesis (e.g., GSK-3β inhibitors)
Methyl 3-(pinacol boronate)imidazo[1,2-a]pyridine-7-carboxylate Methyl carboxylate at 7-position; boronate at 3-position C₁₅H₁₉BN₂O₄ Modifies solubility and metabolic stability for drug candidates

Key Observations :

  • Position of Boronate : The target compound’s boronate at the 7-position contrasts with analogs like B2 (boronate on a benzyloxy-phenyl side chain), which enables H₂O₂-responsive fluorescence .
  • Functional Groups : Carbonitrile (e.g., ) or carboxylate (e.g., ) substitutions enhance polarity, affecting bioavailability and target binding.
  • Pharmacological Relevance : Chlorophenyl-substituted analogs (e.g., ) are tailored for kinase inhibition, while the target compound serves as a generic coupling reagent.

Biological Activity

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H17BN2O2C_{13}H_{17}BN_2O_2, with a molecular weight of approximately 232.10 g/mol. The compound features a boron-containing dioxaborolane moiety which is often associated with enhanced biological activity due to its ability to form stable complexes with various biomolecules.

The biological activity of this compound largely stems from its interaction with various biological targets:

  • Kinase Inhibition : Compounds in the imidazo[1,2-a]pyridine class have been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, they can selectively inhibit Aurora kinases which play crucial roles in cell cycle regulation and are frequently overexpressed in tumors .
  • Antiviral Activity : Some derivatives have demonstrated antiviral properties by inhibiting viral replication in infected cells. This suggests that modifications to the imidazo[1,2-a]pyridine scaffold could yield potent antiviral agents .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Kinase Inhibition Selective inhibition of Aurora-A kinase; IC50 values range between 50 nM - 100 nM depending on the variant.
Antiviral Activity Significant reduction in viral load in mouse models; effective against influenza strains.
Cytotoxicity Exhibits selective cytotoxicity towards cancer cell lines (e.g., MDA-MB-231) with IC50 values around 0.126 μM.

Case Study 1: Aurora Kinase Inhibition

In a study investigating the selectivity of imidazo[1,2-a]pyridine derivatives against Aurora kinases, a compound structurally similar to this compound showed promising results. The compound inhibited Aurora-A with an IC50 value comparable to known inhibitors but exhibited reduced activity against Aurora-B. This selectivity is crucial for minimizing side effects in cancer therapies .

Case Study 2: Antiviral Efficacy

Another research highlighted the antiviral potential of modified imidazo[1,2-a]pyridine compounds against influenza viruses. The compounds exhibited a significant decrease in viral replication rates in vitro and provided survival benefits in murine models infected with lethal doses of the virus. This suggests a potential application in developing antiviral therapeutics targeting RNA viruses .

Safety and Toxicology

Initial assessments indicate that the compound has a favorable safety profile when administered orally at high doses (up to 40 mg/kg) in animal models without significant adverse effects observed during toxicity studies. Further investigations are needed to fully elucidate the long-term safety and potential off-target effects associated with this compound .

Q & A

Q. What are the standard synthetic routes for 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine?

The synthesis typically involves coupling reactions under inert atmospheres (e.g., argon) with microwave-assisted heating to enhance reaction efficiency. For example, a protocol using 0.5 mmol of precursor, 4 equivalents of PPh₃, and 10 mol% MoO₂Cl₂(dmf)₂ in dioxane at 135°C for 4 hours under microwave irradiation achieves cyclization. Subsequent Boc protection with DMAP/NEt₃ yields the product, purified via silica gel chromatography (hexane/EtOAc) . Key steps include rigorous exclusion of moisture and monitoring by TLC.

Q. How is the compound characterized using spectroscopic methods?

Characterization relies on ¹H/¹³C NMR , IR , and HRMS . For instance:

  • ¹H NMR : Aromatic protons in imidazo[1,2-a]pyridine derivatives appear between δ 7.2–8.5 ppm, while the tetramethyl dioxaborolane group shows singlets at δ 1.0–1.3 ppm .
  • IR : Stretching vibrations for B-O bonds are observed at ~1370 cm⁻¹, and carbonyl groups (if present) at ~1720 cm⁻¹ .
  • HRMS : Accurately confirms molecular weight (e.g., [M+H]⁺ calculated within 0.5 ppm error) .

Advanced Research Questions

Q. How can microwave irradiation optimize the synthesis yield of this compound?

Microwave irradiation reduces reaction times from hours to minutes while improving yields (e.g., from 60% to 93% in derivatives). Key parameters include:

  • Temperature control : 135°C ensures optimal cyclization without decomposition .
  • Solvent selection : Polar aprotic solvents like dioxane enhance microwave absorption .
  • Catalyst loading : 10 mol% MoO₂Cl₂(dmf)₂ balances reactivity and cost .
    Comparative studies show microwave methods achieve higher regioselectivity than conventional heating .

Q. What strategies address discrepancies in NMR data for derivatives?

Contradictions in NMR signals (e.g., unexpected splitting or shifts) often arise from:

  • Rotameric equilibria : Observed in Boc-protected derivatives; variable-temperature NMR can resolve ambiguities .
  • Residual solvents : DMSO-d₆ or CDCl₃ impurities may overlap with target signals; use of deuterated solvents with <0.03% residual protons is critical .
  • Dynamic processes : For imidazo[1,2-a]pyridines with flexible substituents, 2D NMR (COSY, HSQC) clarifies coupling patterns .

Q. What is the role of the boronate ester group in Suzuki-Miyaura cross-coupling?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety enables palladium-catalyzed coupling with aryl halides. Key considerations:

  • Base selection : K₂CO₃ or CsF in THF/H₂O mixtures ensures efficient transmetallation .
  • Protection-deprotection : The boronate ester is stable under acidic conditions but hydrolyzes in basic media, requiring careful pH control during workup .
  • Substrate compatibility : Electron-deficient aryl halides (e.g., nitro- or cyano-substituted) yield higher coupling efficiencies (>80%) compared to electron-rich partners .

Q. How to resolve low purity in chromatographic purification?

  • Gradient elution : Use hexane/EtOAc gradients (e.g., 10:1 to 3:1) to separate closely related byproducts .
  • Pre-adsorption technique : Pre-adsorb crude product onto silica gel before column loading to improve resolution .
  • HPLC for polar derivatives : Reverse-phase C18 columns with MeCN/H₂O (0.1% TFA) resolve polar impurities undetected by TLC .

Methodological Challenges and Solutions

Q. Handling air-sensitive intermediates during synthesis

  • Schlenk techniques : Use double-manifold systems for reagent transfers under argon .
  • Stabilization : Add 2,6-di-tert-butylpyridine to scavenge trace acids that degrade boronate esters .

8. Analyzing conflicting HRMS data for derivatives
Discrepancies between calculated and observed masses may arise from:

  • Isotopic patterns : Natural abundance of ¹⁰B/¹¹B (20% vs. 80%) affects boron-containing compounds; use high-resolution instruments to differentiate .
  • Adduct formation : Sodium or potassium adducts ([M+Na]⁺, [M+K]⁺) require recalibration of expected m/z values .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine

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